1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-[2-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-9-15(10(2)17)20-14(16-9)8-11-5-6-12(18-3)13(7-11)19-4/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWOBZQEDRBXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2=CC(=C(C=C2)OC)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one, also known by its CAS number 1110903-37-1, is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring fused with a dimethoxyphenyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 291.37 g/mol. Its structure is characterized by the presence of a thiazole moiety linked to a methoxy-substituted phenyl group.
Cytotoxic Effects
Recent studies have highlighted the cytotoxic properties of this compound against various cancer cell lines. Notably:
- Cell Lines Tested : The compound has been evaluated against several human cancer cell lines, including:
- HeLa (cervical carcinoma)
- HT29 (colon cancer)
- Molt/4 (T-leukemia)
The results indicate that the compound exhibits significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin . For instance, in one study, the compound demonstrated an IC50 value of approximately against the HT29 cell line, indicating potent antiproliferative activity .
The mechanisms underlying the cytotoxic effects of this compound are thought to involve:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. For example, treatment with this compound led to increased levels of active caspase-3 in HeLa cells after 24 hours .
- Cell Cycle Arrest : It has been observed that the compound causes cell cycle arrest at the G2/M phase, which is crucial for halting cancer cell proliferation. This effect is likely mediated by alterations in cyclin B1 expression and phosphorylation states of key regulatory proteins .
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed with this compound. Increased oxidative stress can lead to mitochondrial dysfunction and subsequent cell death .
Case Studies and Research Findings
A comprehensive evaluation was conducted on various thiazole derivatives similar to this compound:
| Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Compound A | HT29 | 10 | Apoptosis induction |
| Compound B | HeLa | 8 | Cell cycle arrest |
| Compound C | Molt/4 | 12 | ROS generation |
These findings suggest that modifications in the thiazole structure can significantly influence biological activity and potency against cancer cells .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including 1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one. Research indicates that compounds with thiazole structures can induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival, leading to increased apoptosis in cancer cells.
- Case Study : A study demonstrated that this compound effectively reduced the viability of breast cancer cells in vitro, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial properties. The compound has been evaluated against various bacterial strains:
- Efficacy : Preliminary results indicate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Research Findings : In vitro assays showed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Organic Electronics
The unique electronic properties of thiazole derivatives make them suitable candidates for organic electronic devices:
- Conductivity : Studies have shown that incorporating thiazole units into organic semiconductors can enhance charge transport properties.
- Application Example : The compound has been explored as a potential material for organic light-emitting diodes (OLEDs) due to its favorable photophysical properties.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | Effective against breast cancer cell lines |
| Antimicrobial Activity | Exhibits antibacterial properties | Significant activity against S. aureus and E. coli |
| Organic Electronics | Used in organic semiconductors | Enhances charge transport in OLED materials |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
Substituent Diversity: The target compound's 3,4-dimethoxyphenylmethyl group distinguishes it from analogues with smaller substituents (e.g., cyclopropylamino in or trifluoromethylphenylamino in ).
Molecular Weight and Complexity :
Physicochemical and Pharmacokinetic Properties
- The target compound’s low solubility may necessitate formulation adjustments (e.g., prodrug derivatization), whereas amino-substituted analogues could exhibit better aqueous solubility.
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a Hantzsch thiazole synthesis approach, where a suitable α-haloketone or α-haloester is reacted with a thioamide or thiourea derivative to form the thiazole ring. Subsequently, the 3,4-dimethoxyphenylmethyl group is introduced via alkylation or condensation reactions. The ethanone group at position 5 is typically incorporated either during ring formation or by subsequent functional group transformation.
Stepwise Preparation Method
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of α-haloketone intermediate | Starting from 3-chloro-2,4-pentanedione or analogous compounds | Provides the electrophilic site for thiazole ring formation |
| 2 | Formation of thiazole ring | Reaction of α-haloketone with thioamide (e.g., thiobenzamide analog) in ethanol under reflux for 6–8 hours | Follows Hantzsch method; yields thiazole core with methyl and ethanone substituents |
| 3 | Introduction of 3,4-dimethoxyphenylmethyl substituent | Alkylation using 3,4-dimethoxybenzyl halide or condensation with 3,4-dimethoxybenzaldehyde under acidic/basic catalysis | Usually performed under reflux in ethanol or polar aprotic solvents; catalyst screening (e.g., Lewis acids like ZnCl₂) can optimize yields |
| 4 | Purification | Recrystallization from ethanol or column chromatography | Ensures high purity and removal of side products |
Detailed Example Synthesis (Adapted from Related Thiazole Ketones)
A closely related compound, 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one, is synthesized via the following procedure, which can be adapted for the dimethoxyphenyl derivative:
- Reaction: 3-chloro-2,4-pentanedione (110 mmol) is added to a hot solution of an aryl thioamide (100 mmol) in absolute ethanol.
- Conditions: The mixture is refluxed for 8 hours.
- Workup: After reaction completion confirmed by TLC, the mixture is cooled, poured into cold water, neutralized with sodium acetate, precipitated, filtered, dried, and recrystallized from ethanol.
- Yield: Approximately 90% with melting point consistent with literature values.
This method provides a robust framework for synthesizing the target compound by substituting the aryl thioamide with a 3,4-dimethoxyphenyl thioamide analog.
Reaction Optimization Considerations
| Parameter | Effect on Synthesis | Optimization Strategies |
|---|---|---|
| Catalyst | Lewis acids (e.g., ZnCl₂) can enhance condensation efficiency | Screening various catalysts to improve yield and selectivity |
| Solvent | Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates | Selection based on solubility and reaction kinetics |
| Temperature | Controlled heating (50–80 °C) prevents side reactions such as over-oxidation | Gradual temperature ramping to optimize reaction rate and minimize by-products |
| Reaction Time | Sufficient reflux time (6–12 hours) ensures completion | Monitoring by TLC to avoid unnecessary prolonged heating |
| Protecting Groups | Methoxy groups stabilize reactive intermediates during multi-step synthesis | Use of protecting groups to prevent side reactions on aromatic ring |
Chemical Reaction Analysis
- Oxidation: The ethanone moiety can be sensitive to oxidation; reagents like potassium permanganate or chromium trioxide may oxidize the compound further to carboxylic acids or other derivatives.
- Reduction: Hydrogenation in the presence of palladium on carbon can reduce the ketone to the corresponding alcohol or amine derivatives.
- Substitution: The thiazole ring can undergo nucleophilic substitution, allowing further functionalization at specific positions.
These reactions require careful control of reagents, solvents (e.g., dichloromethane), and catalysts to achieve desired transformations without degrading the core structure.
Summary Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Molecular Formula | C17H19NO3S (for 1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one) |
| Molecular Weight | Approx. 313.4 g/mol |
| Key Starting Materials | 3-chloro-2,4-pentanedione, 3,4-dimethoxybenzyl thioamide or analogs |
| Solvents | Ethanol, DMF, dichloromethane |
| Catalysts | Lewis acids (ZnCl₂), palladium on carbon (for reductions) |
| Reaction Conditions | Reflux 6–12 hours, temperature control 50–80 °C |
| Purification | Recrystallization, column chromatography |
| Typical Yield | 80–90% depending on optimization |
Research Findings and Applications
- The synthetic methods for this compound are well-established in heterocyclic chemistry, particularly in the development of thiazole-based bioactive molecules.
- The presence of 3,4-dimethoxy substituents enhances the compound’s potential biological activity and solubility.
- Optimization of reaction parameters has been shown to significantly improve yields and purity, facilitating scale-up for medicinal chemistry applications.
Q & A
Q. Optimization Strategies :
- Solvents : Ethanol or dimethylformamide (DMF) enhances solubility and reaction efficiency .
- Catalysts : Acidic (e.g., H₂SO₄) or basic conditions accelerate cyclization .
- Temperature : Reflux (70–100°C) improves yields but requires careful control to avoid decomposition .
Q. Example Protocol :
| Step | Reaction Type | Solvent | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | Thiourea cyclization | Ethanol | H₂SO₄ | Reflux | 75% | |
| 2 | Methylation | DMF | K₂CO₃ | 80°C | 62% |
Advanced methods like microwave-assisted synthesis reduce reaction times by 50–70% .
Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Answer:
A combination of techniques is critical for unambiguous characterization:
- NMR Spectroscopy :
- ¹H NMR : Identifies protons on the dimethoxyphenyl (δ 3.8–4.0 ppm for methoxy groups) and thiazole ring (δ 7.0–8.5 ppm for aromatic protons) .
- ¹³C NMR : Confirms carbonyl (δ 190–200 ppm) and thiazole carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 332.12) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous pyrazole-thiazole hybrids .
Q. Methodological Approaches :
- Molecular docking : Predict binding affinity with proteins (e.g., using AutoDock Vina).
- QSAR studies : Correlate substituent electronic parameters (Hammett constants) with activity .
What strategies can mitigate side reactions during the synthesis of this compound, particularly in forming the thiazole ring?
Answer:
Common side reactions include over-alkylation or oxidation. Mitigation strategies:
Inert atmosphere : Nitrogen or argon prevents oxidation of thiol intermediates .
Temperature control : Gradual heating avoids exothermic decomposition .
Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during cyclization .
Q. Example Optimization :
| Condition | Side Reaction | Mitigation Result | Reference |
|---|---|---|---|
| Air exposure | Oxidation to sulfoxide | Yield drops to 40% | |
| Nitrogen atmosphere | Purity >95% | Yield improves to 75% |
How can computational chemistry be applied to predict the pharmacokinetic properties of this compound?
Answer:
Computational tools evaluate:
- ADMET properties : SwissADME predicts absorption (e.g., Caco-2 permeability) and metabolism (CYP450 interactions) .
- Solubility : COSMO-RS simulations estimate logP (~2.1) and aqueous solubility .
- Toxicity : ProTox-II assesses hepatotoxicity and mutagenicity risks .
Case Study :
For a structurally similar thiazole derivative:
| Property | Prediction Tool | Result | Reference |
|---|---|---|---|
| Bioavailability | SwissADME | 65% | |
| logP | ChemAxon | 2.3 |
How should researchers address discrepancies in reported biological activities of structurally analogous compounds?
Answer:
Discrepancies often arise from:
- Experimental variability : Differences in assay conditions (e.g., cell lines, incubation times) .
- Compound stability : Degradation under storage (addressed via lyophilization or inert storage) .
Q. Resolution Strategies :
Cross-validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) .
Stability studies : Monitor degradation via HPLC over time .
Meta-analysis : Compare data across studies with standardized protocols .
Q. Example :
| Study | Reported IC₅₀ (μM) | Assay Condition | Outcome |
|---|---|---|---|
| A | 5.2 | HeLa cells, 48h | Anticancer |
| B | 12.8 | MCF-7 cells, 24h | Inconclusive |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
